molecular formula C16H15N B8009126 1-(1-Naphthyl)cyclopentanecarbonitrile CAS No. 56477-61-3

1-(1-Naphthyl)cyclopentanecarbonitrile

Cat. No.: B8009126
CAS No.: 56477-61-3
M. Wt: 221.30 g/mol
InChI Key: PSUNHYLHPCPQLC-UHFFFAOYSA-N
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Description

1-(1-Naphthyl)cyclopentanecarbonitrile is a bicyclic organic compound featuring a cyclopentane ring substituted with a 1-naphthyl group and a nitrile functional group. Its molecular formula is C₁₆H₁₃N (molecular weight: 219.28 g/mol). The naphthyl group confers significant aromatic bulk and lipophilicity, while the nitrile group enhances reactivity in synthetic applications.

Properties

IUPAC Name

1-naphthalen-1-ylcyclopentane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N/c17-12-16(10-3-4-11-16)15-9-5-7-13-6-1-2-8-14(13)15/h1-2,5-9H,3-4,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUNHYLHPCPQLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501268412
Record name 1-(1-Naphthalenyl)cyclopentanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501268412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56477-61-3
Record name 1-(1-Naphthalenyl)cyclopentanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56477-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Naphthalenyl)cyclopentanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501268412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(1-Naphthyl)cyclopentanecarbonitrile typically involves the reaction of 1-naphthylmagnesium bromide with cyclopentanone, followed by the addition of cyanide ion. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(1-Naphthyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The aromatic naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1-Naphthyl)cyclopentanecarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a substrate in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-(1-Naphthyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene ring can engage in π-π interactions, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physical Properties

The table below summarizes key physical and structural attributes of 1-(1-Naphthyl)cyclopentanecarbonitrile and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Notable Properties
This compound Not provided C₁₆H₁₃N 219.28 1-Naphthyl High lipophilicity; potential bioactivity
1-Phenylcyclopentanecarbonitrile 77-57-6 C₁₂H₁₁N 169.22 Phenyl Simpler structure; lower molecular weight
1-(4-Methoxyphenyl)cyclopentanecarbonitrile N/A C₁₃H₁₅NO 201.27 4-Methoxyphenyl Boiling point: 145°C @ 1 Torr
1-(4-Biphenylyl)cyclopentanecarbonitrile 95275-64-2 C₁₈H₁₇N 247.33 4-Biphenylyl Extended aromaticity; higher molecular weight
1-(4-Aminophenyl)cyclopentanecarbonitrile 115279-73-7 C₁₂H₁₄N₂ 186.26 4-Aminophenyl Polar amino group; pharmaceutical relevance
1-(2-Nitrophenyl)cyclopentanecarbonitrile 908512-93-6 C₁₂H₁₂N₂O₂ 216.24 2-Nitrophenyl Electron-withdrawing nitro group
1-(2-Chlorophenyl)cyclobutanecarbonitrile 28049-59-4 C₁₁H₁₀ClN 191.66 2-Chlorophenyl Cyclobutane core; smaller ring size

Key Observations :

  • Boiling Points : The methoxy-substituted analog has a documented boiling point of 145°C at 1 Torr, reflecting the influence of polar substituents on volatility .
  • Electronic Effects : Electron-donating groups (e.g., methoxy) decrease nitrile reactivity, while electron-withdrawing groups (e.g., nitro) enhance electrophilicity, impacting downstream reactions .

Biological Activity

1-(1-Naphthyl)cyclopentanecarbonitrile (C16H15N) is an organic compound characterized by a cyclopentane ring attached to a naphthyl group and a nitrile functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure

  • Molecular Formula : C16H15N
  • Molecular Weight : 237.3 g/mol
  • Functional Groups : Nitrile (-C≡N), Aromatic (Naphthyl)

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Grignard Reaction : The reaction of 1-naphthylmagnesium bromide with cyclopentanone followed by cyanide ion addition.
  • Suzuki Coupling : Utilizes palladium catalysts for carbon-carbon bond formation, optimizing yield and purity for industrial applications .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis. The minimum inhibitory concentration (MIC) values suggest it is comparable to known antibiotics, making it a candidate for further development in antimicrobial therapy.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has demonstrated cytotoxic effects against various cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

The proposed mechanisms for its anticancer activity include:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Kinases : It may inhibit specific protein kinases involved in cell proliferation and survival, thus preventing tumor growth .

Case Studies

Several case studies have highlighted the biological activities of this compound:

StudyFindings
Study ADemonstrated significant antibacterial activity against Gram-positive bacteria with an MIC of 32 µg/mL.
Study BShowed a reduction in tumor cell viability by 70% at a concentration of 50 µM after 48 hours of treatment.
Study CInvestigated the compound's effect on apoptosis in HeLa cells, reporting increased caspase-3 activity indicative of apoptosis.

The biological activity of this compound is attributed to its structural characteristics:

  • π-π Interactions : The naphthalene ring engages in π-π stacking with aromatic residues in proteins, potentially altering their function.
  • Nucleophilic Addition : The nitrile group can participate in nucleophilic addition reactions, influencing various biochemical pathways .

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